molecular formula C12H10BrNO2S B11952378 N-(4-Bromophenylsulfonyl)-1H-azepine CAS No. 20646-55-3

N-(4-Bromophenylsulfonyl)-1H-azepine

Cat. No.: B11952378
CAS No.: 20646-55-3
M. Wt: 312.18 g/mol
InChI Key: BFPNXVJVHFBCGA-UHFFFAOYSA-N
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Description

N-(4-Bromophenylsulfonyl)-1H-azepine (CAS 20646-55-3) is a chemical compound with the molecular formula C12H10BrNO2S and an average mass of 312.181 Da . It belongs to the azepine family, which are seven-membered heterocyclic rings containing nitrogen. The parent 1H-azepine structure is typically unstable, but the incorporation of an electron-withdrawing N-(4-bromophenylsulfonyl) group significantly enhances its stability, preventing its rearrangement to the 3H-azepine tautomer . This makes it a valuable reference compound for studying the properties of the 1H-azepine ring system. The compound serves as an important building block and intermediate in organic synthesis and medicinal chemistry research. Azepine scaffolds are of high interest in pharmaceutical development for their potential biological activities . Researchers utilize this chemical to explore novel synthetic pathways, investigate the chemistry of medium-sized heterocycles, and develop new compounds with potential therapeutic applications. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20646-55-3

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonylazepine

InChI

InChI=1S/C12H10BrNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h1-10H

InChI Key

BFPNXVJVHFBCGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for N 4 Bromophenylsulfonyl 1h Azepine and Analogous N Sulfonylazepines

Strategies for 1H-Azepine Ring Construction

The formation of the 1H-azepine ring through intramolecular cyclization involves the creation of a new bond between a nitrogen atom and a carbon atom within the same molecule, which is suitably functionalized with unsaturated moieties like alkynes or alkenes.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds as it is often entropically favored. Various metal catalysts have been employed to facilitate these ring-closing reactions, each offering unique advantages in terms of reactivity and selectivity.

Annulation reactions, where a new ring is formed on a pre-existing one, and intramolecular cyclizations of linear precursors are key methods for constructing the azepine core.

Palladium catalysis is a versatile tool in organic synthesis, particularly for the formation of carbon-nitrogen bonds. In the context of azepine synthesis, palladium-catalyzed domino reactions involving N-benzylation and intramolecular direct arylation have been developed. For instance, the reaction of sulfonanilides with 2-bromobenzyl bromides can lead to the formation of N-sulfonyl dihydrophenanthridines, which are dibenzo-fused azepine derivatives. nih.gov This process demonstrates the potential of palladium to mediate the formation of seven-membered rings through a sequence of bond-forming events. nih.gov While this method yields fused systems, it highlights the capability of palladium to catalyze the necessary C-N bond formation for azepine ring construction.

A palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides has also been reported to produce aza[3.1.0]bicycles. nih.govrsc.org This transformation forges a new C–N bond and proceeds under mild conditions with oxygen as the terminal oxidant. nih.govrsc.org Although this specific reaction leads to a fused bicyclic system rather than a monocyclic azepine, the underlying principle of palladium-catalyzed intramolecular amination of an olefin is relevant to the construction of nitrogen-containing rings.

Further research has explored palladium-catalyzed domino radical cyclization and C–H amination of 1,7-enynes to construct N-containing fused quinolin-2(1H)-one scaffolds. rsc.org

Table 1: Palladium-Catalyzed Synthesis of Azepine Derivatives and Related Heterocycles
Starting MaterialCatalyst/ReagentsProductYield (%)Reference
Sulfonanilide and 2-bromobenzyl bromidePd(OAc)₂, P(o-tol)₃, Cs₂CO₃N-Sulfonyl dihydrophenanthridineGood to excellent nih.gov
Vinyl cyclopropanecarboxamidePd(OAc)₂, O₂ (1 atm), DMSOAza[3.1.0]bicycleModerate nih.govrsc.org
1,7-enyne, perfluoroalkyl iodide, di-t-butyldiaziridinonePd(OAc)₂, Ag₂CO₃, TFAN-containing fused quinolin-2(1H)-oneHigh rsc.org

Rhodium catalysts have proven effective in the synthesis of azepine derivatives through various intramolecular transformations. One notable example is the rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with pyrrole (B145914) and indole (B1671886) rings, which provides a facile route to N-bridgehead azepine skeletons. nih.gov This reaction proceeds via a rhodium(II) azavinyl carbene intermediate that undergoes intramolecular C-H functionalization. nih.gov

Furthermore, rhodium(III)-catalyzed C-H activation and annulation reactions have been utilized to construct complex heterocyclic systems. For instance, the annulation of N-benzoylsulfonamides with isocyanides, catalyzed by a rhodium complex, leads to the formation of 3-(imino)isoindolinones. nih.govnih.gov While not directly yielding azepines, this method demonstrates the utility of rhodium in activating C-H bonds and facilitating annulation with sulfonamide-containing substrates. nih.govnih.gov

Table 2: Rhodium-Catalyzed Synthesis of Azepine Skeletons and Related Nitrogen Heterocycles
Starting MaterialCatalyst/ReagentsProductYield (%)Reference
1-Sulfonyl-1,2,3-triazole with pyrrole/indole ring[Rh₂(OAc)₄]N-Bridgehead azepineModerate to good nih.gov
N-Benzoylsulfonamide and isocyanide[RhCl₂Cp*]₂, Cu(OAc)₂·H₂O3-(Imino)isoindolinoneBroadly compatible nih.govnih.gov

Copper-catalyzed reactions offer a cost-effective and efficient means to construct nitrogen-containing heterocycles. A notable method involves the copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions, which are generated in situ from the deprotonation of alkynyl imines. nih.gov This intramolecular addition of an organocopper intermediate to a C-C triple bond provides access to azepine derivatives in good yields. nih.gov

Another powerful approach is the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. mdpi.com This method allows for the synthesis of highly functionalized azepine-2-carboxylates and their phosphorus analogues. The reaction proceeds through an intermolecular addition of the amine to the copper-activated triple bond, followed by an intramolecular cyclization involving the allene (B1206475) moiety. mdpi.com

Copper catalysis has also been employed in the synthesis of N-sulfonyl amidines from sulfonyl hydrazines, terminal alkynes, and sulfonyl azides. mdpi.comnih.gov This three-component reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by ring-opening to generate an N-sulfonylketenimine intermediate, which then undergoes nucleophilic addition. mdpi.comnih.gov While this method produces acyclic N-sulfonyl amidines, it showcases the utility of copper in activating alkynes and facilitating reactions with sulfonyl-containing reagents.

Table 3: Copper-Mediated Synthesis of Azepine Derivatives and N-Sulfonyl Compounds
Starting MaterialCatalyst/ReagentsProductYield (%)Reference
Alkynyl imineLDA, Cu(I) thiophenolateAnnulated azepine41-73 nih.gov
Functionalized allenyne and amineCuIFunctionalized azepine-2-carboxylate/phosphonateModerate to good mdpi.com
Sulfonyl hydrazine, terminal alkyne, sulfonyl azide (B81097)CuIN-Sulfonyl amidine72-88 mdpi.comnih.gov

Gold catalysts have emerged as powerful tools for the cycloisomerization of enynes and diynes, enabling the construction of complex molecular architectures. In the context of azepine synthesis, gold(I)-catalyzed cycloisomerization of enynes containing cyclopropenes has been reported. nih.gov

While not leading directly to simple 1H-azepines, gold-catalyzed cycloisomerization of 1,6-diynes can produce bicyclo[2.2.1]hept-5-en-2-ones through a cascade of reactions including carboalkoxylation and skeletal rearrangement. nih.gov This highlights the ability of gold catalysts to initiate complex intramolecular transformations of unsaturated systems. nih.govresearchgate.net

Furthermore, ligand-controlled gold-catalyzed cycloisomerization of 1,n-enyne esters has been developed to synthesize dihydronaphthalene derivatives. rsc.org This method relies on the preferential activation of the alkene over the allene, which is formed in situ from a propargyl ester rearrangement. rsc.org

Table 4: Gold-Catalyzed Cycloisomerization Reactions
Starting MaterialCatalyst/ReagentsProductYield (%)Reference
Enyne containing cyclopropeneAu(I) catalyst-- nih.gov
3-Alkoxyl-1,6-diyneCyJohnPhosAuCl/AgNTf₂Bicyclo[2.2.1]hept-5-en-2-oneModerate to good nih.gov
1,n-Enyne esterAu(I) catalyst with specific ligandDihydronaphthaleneModerate to excellent rsc.org
Lewis Acid-Catalyzed Cycloadditions

Lewis acid catalysis provides a powerful tool for the synthesis of nitrogen-containing heterocycles through cycloaddition reactions. While direct synthesis of N-(4-Bromophenylsulfonyl)-1H-azepine via this method is not extensively documented, analogous cycloadditions involving N-sulfonylaziridines highlight the potential of this approach. For instance, the stereoselective Lewis acid-mediated [3+2] cycloaddition of N-sulfonyl-2-substituted aziridines with various heterocumulenes has been developed. caltech.edunih.govbiu.ac.ilnih.gov

These reactions are often mediated by zinc(II) salts, which act as effective Lewis acids. nih.gov The process involves the activation of the aziridine (B145994) by the Lewis acid, facilitating its ring-opening and subsequent reaction with a dipolarophile. This strategy allows for the construction of five-membered rings like iminothiazolidines and iminoimidazolidines. nih.govbiu.ac.il The key advantage of using an N-sulfonyl group is its potential for removal, which allows for further derivatization of the heterocyclic product. caltech.edubiu.ac.il The development of these methods for N-sulfonylaziridines suggests a plausible, analogous [4+3] or other cycloaddition pathway could be devised for azepine synthesis using suitable Lewis acids to orchestrate the formation of the seven-membered ring.

Catalyst/MediatorReactantsProduct TypeKey Features
Zinc(II) HalidesN-sulfonyl-2-substituted aziridines, IsothiocyanatesIminothiazolidinesHigh yields, stereoselective, broad substrate scope. nih.gov
Zinc(II) TriflateN-tosyl-2-phenylaziridine, Allyl isothiocyanateIminothiazolidineGood yield, though slower than with zinc halides. nih.gov
Oxidative Cyclization Methods

Oxidative cyclizations represent a significant class of reactions in the synthesis of heterocyclic compounds, often proceeding through radical or polar mechanisms to forge new intramolecular bonds. nih.gov These reactions can transform acyclic precursors into complex cyclic structures. nih.gov

In a relevant example, an enantioselective oxidative cyclization of N-allyl carboxamides to form oxazolines has been achieved using a chiral iodoarene catalyst. chemrxiv.org This process demonstrates the intramolecular cyclization of an unsaturated amide, a structure analogous to a potential precursor for an azepine ring. The reaction tolerates a variety of functional groups and allows for the construction of quaternary stereocenters with high enantioselectivity. chemrxiv.org A similar strategy applied to a longer, unsaturated N-sulfonylated chain could, in principle, lead to the formation of an N-sulfonylazepine ring through an analogous oxidative process.

Catalyst SystemSubstrate TypeProduct TypeYield / Enantioselectivity
Chiral iodoarene catalystN-allyl carboxamides5-OxazolinesUp to 94% yield, up to 98% ee. chemrxiv.org
Chiral iodoarene catalystN-homoallyl benzamides6-OxazinesUp to 95% yield, up to 90% ee. chemrxiv.org
Visible-Light-Promoted Sulfonylation and Cyclization

The use of visible light as a traceless energy source has led to the development of novel, mild, and efficient synthetic methods. rsc.org Visible-light-promoted reactions have been successfully applied to the synthesis of sulfonylated heterocyclic compounds, including derivatives of benzo[b]azepine. nih.gov

One such method involves the selective sulfonylation and cyclization of dienes with selenosulfonates, which proceeds under visible light. nih.gov This reaction is believed to involve a sulfonyl radical that engages in a cascade process to form the cyclic product. nih.gov Another approach utilizes inexpensive sulfonyl chlorides as the source of the sulfonyl radical, which then undergoes an addition and cyclization cascade. researchgate.net These protocols are often characterized by their mild, metal-free conditions and broad substrate tolerance, making them attractive for the synthesis of complex molecules. rsc.orgrsc.org The generation of a sulfonyl radical from a suitable precursor like a sulfonyl chloride or azide, followed by its intramolecular trapping, is a key strategy in these syntheses. researchgate.netnih.gov

Reaction TypeKey ReagentsProduct TypeNoteworthy Features
Sulfonylation of dienesSelenosulfonates, visible lightSulfonyl benzo[b]azepinonesMild access to a range of sulfonylated azepinones. nih.gov
Sulfonation/cyclizationSulfonyl chlorides, visible lightSulfonated dibenz[b,e]azepinesInexpensive and commercially available reagents. researchgate.net
Radical cascade cyclizationBromomethyl sulfone, N-arylacrylamides, visible lightSulfonylmethylated phenanthridinesMild conditions, broad substrate compatibility. rsc.org
Organic-dye-catalyzed cyclizationEosin B, sulfonyl chlorides, visible lightSulfonyl-substituted indolo[2,1-a]isoquinolinesMetal- and base-free, environmentally benign photocatalyst. rsc.org

Intermolecular Cyclization Strategies

Intermolecular reactions provide a convergent approach to complex cyclic systems, bringing together two or more simpler fragments in a single transformation.

Diels-Alder Reactions and Analogs

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. masterorganicchemistry.com It involves the reaction of a conjugated diene with a dienophile. masterorganicchemistry.com The reactivity of the Diels-Alder reaction is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. youtube.com

While the classic Diels-Alder reaction forms a six-membered ring, its principles are foundational to cycloaddition chemistry. For the synthesis of azepine precursors, an aza-Diels-Alder reaction could be employed. In the context of N-sulfonylated systems, a dienophile containing a sulfonyl group, such as phenyl vinyl sulfone, can participate in these reactions. For example, the reaction of 10-allyl-1,8-dichloroanthracene with phenyl vinyl sulfone yields a mixture of isomeric adducts, demonstrating that the sulfonyl group is a viable activating group for a dienophile. researchgate.net This highlights the potential for using sulfonyl-activated dienophiles in cycloadditions to build scaffolds that could be later converted to azepines.

DieneDienophileKey Feature
10-Allyl-1,8-dichloroanthracenePhenyl vinyl sulfoneDemonstrates the viability of a sulfonyl-containing dienophile in a Diels-Alder reaction. researchgate.net
Conjugated diene (general)Alkene with electron-withdrawing group (e.g., sulfone)The sulfone group acts as an electron-withdrawing group, activating the dienophile. youtube.com
[5+2] Cycloaddition Protocols

To directly construct the seven-membered azepine ring, higher-order cycloadditions are required. The [5+2] cycloaddition is a powerful method for the synthesis of seven-membered rings and has been reviewed extensively. nih.gov These reactions typically involve the combination of a five-atom component (like a vinylcyclopropane (B126155) or an oxidized species) with a two-atom π-system (like an alkyne or alkene). nih.gov

A related and highly relevant strategy is the [4+3] cycloaddition. For instance, a one-pot synthesis of substituted azepines has been developed using a gold/magnesium orthogonal relay catalysis. researchgate.net This process involves the gold-catalyzed formation of a 1-azabutadiene from a propiolate and an imine, which then undergoes a magnesium-catalyzed [4+3] cycloaddition with an activated cyclopropane (B1198618) to furnish the substituted azepine ring in good to excellent yields. researchgate.net Such protocols are highly efficient for building the core azepine structure.

Reaction TypeCatalysisReactantsProductYield
[4+3] CycloadditionGold/Magnesium RelayPropiolates, Imines, Activated CyclopropanesSubstituted Azepines61-95% researchgate.net

Ring Expansion Reactions to Form Azepine Scaffolds

Ring expansion reactions offer another strategic route to azepine scaffolds, starting from more readily available five- or six-membered ring precursors. researchgate.net This approach is a cornerstone in the synthesis of azepane-based compounds. researchgate.net

Several methodologies have been developed for this purpose. A novel, metal-free oxidative ring expansion of hydroquinolines using TMSCHN₂ as a nucleophile provides straightforward access to benzo[b]azepines under mild conditions. nih.gov Base-catalyzed ring expansions are also known; for example, 4-chloromethyl-2-oxotetrahydropyrimidines react with various nucleophiles to yield derivatives of 1,3-diazepin-2-one through ring expansion. rsc.org Another innovative approach involves the ring expansion of 2-azido-2-phenyl-indan-1,3-dione, which, upon treatment with primary amines, generates novel dihydroisoquinoline-1,4-dione scaffolds. nih.gov These diverse strategies underscore the versatility of ring expansion reactions in accessing the seven-membered azepine core.

Starting MaterialReagentsProductKey Strategy
HydroquinolinesTMSCHN₂Benzo[b]azepinesMetal-free oxidative ring expansion. nih.gov
4-Chloromethyl-2-oxotetrahydropyrimidinesNucleophiles1,3-Diazepin-2-one derivativesBase-catalyzed ring expansion. rsc.org
2-Azido-2-phenyl-indan-1,3-dionePrimary amines, Cs₂CO₃3-Amino-2,3-dihydroisoquinoline-1,4-dionesTwo-step ring expansion sequence. nih.gov

Synthetic Strategies for this compound and its Analogs

The synthesis of N-sulfonylated azepines, including the target compound this compound, involves a variety of sophisticated chemical strategies. These methods can be broadly categorized into the formation of the azepine ring itself and the subsequent or concurrent introduction of the sulfonyl group.

Theoretical and Computational Chemistry Studies of N 4 Bromophenylsulfonyl 1h Azepine Systems

Electronic Structure and Molecular Orbital Theory Analysis

The electronic behavior of N-(4-Bromophenylsulfonyl)-1H-azepine is governed by the intricate interplay of its constituent fragments: the seven-membered azepine ring, the phenyl ring, and the sulfonyl group. Computational methods are indispensable for elucidating these interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy and spatial distribution of these orbitals are critical in determining a molecule's reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.govsigmaaldrich.com

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 1H-azepine ring, which possesses π-electron density. In contrast, the LUMO is likely to be centered on the electron-withdrawing 4-bromophenylsulfonyl group. This separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Sulfonamide Systems

Compound/SystemHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide-6.22-1.794.43B3LYP/6-31G nih.gov
3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine-6.63-2.594.04HF/6-31G researchgate.net
1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative (4c)-5.91-2.733.18B3LYP/6-311G(d,p) researchgate.net

This table presents data for structurally related molecules to illustrate typical HOMO-LUMO energy values in similar chemical environments. The exact values for this compound would require specific computational analysis.

Charge Distribution and Bond Order Investigations

The distribution of electron density within this compound is highly non-uniform due to the presence of electronegative nitrogen, oxygen, and sulfur atoms, as well as the bromine substituent. This charge distribution dictates the molecule's electrostatic potential and its interactions with other molecules. Computational methods, such as Natural Bond Orbital (NBO) analysis, are employed to calculate the partial charges on each atom.

Table 2: Representative Mulliken Atomic Charges and Bond Orders for a Sulfonamide Derivative

Atom/BondMulliken Charge (a.u.)Bond Order
S1.053-
O (sulfonyl)-0.585-
N (sulfonamide)-0.635-
S-O-1.63
S-N-0.85
N-C (ring)-1.12

This data is illustrative and based on general values for sulfonamide structures. Specific calculations are needed for this compound.

Aromaticity, Antiaromaticity, and Homoaromaticity Assessment in Azepine Rings

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules. The seven-membered azepine ring, with its 8 π-electrons, presents a fascinating case for the study of aromaticity and related concepts.

Hückel's Rule Application and Limitations

Hückel's rule is a foundational principle for determining aromaticity in monocyclic, planar, and fully conjugated systems. nih.govnih.govacs.orggithub.io It states that a system is aromatic if it possesses (4n + 2) π-electrons, where 'n' is a non-negative integer. Conversely, systems with 4n π-electrons are considered antiaromatic and are destabilized.

The 1H-azepine ring contains 8 π-electrons (n=2), which fits the 4n rule, suggesting it should be antiaromatic. sigmaaldrich.com However, Hückel's rule has limitations. For a molecule to be truly antiaromatic, it must be planar to allow for continuous overlap of p-orbitals. In reality, 1H-azepine adopts a non-planar, boat-like conformation to avoid the destabilization associated with antiaromaticity. nih.gov This deviation from planarity disrupts the continuous conjugation, making the molecule non-aromatic rather than purely antiaromatic. Protonation of the nitrogen atom can lead to a 6π-electron system, which is potentially homoaromatic. sigmaaldrich.com

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. It involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value signifies a paratropic ring current, indicative of antiaromaticity. NICS values close to zero suggest a non-aromatic system.

For the 1H-azepine ring, NICS calculations are expected to yield positive values, confirming its antiaromatic character in a planar conformation. nih.gov The magnitude of the NICS value can be influenced by the substituent on the nitrogen atom. The electron-withdrawing nature of the 4-bromophenylsulfonyl group is likely to modulate the electronic properties of the azepine ring and, consequently, its NICS value. Calculations are often performed at the ring center (NICS(0)) and at a point 1 Å above the ring center (NICS(1)), with NICS(1) often considered a better measure of the π-electron contribution to aromaticity.

Table 3: Representative NICS(1)zz Values for Azepine Derivatives

CompoundNICS(1)zz (ppm)Aromaticity
1H-Azepine (planar)+15.2Antiaromatic
N-Methyl-1H-azepine (planar)+14.8Antiaromatic
Dithieno[b,f]azepine+9.7Antiaromatic

Data sourced from a study on dithienoazepine-based dyes, with values for the planar azepine ring for comparison. nih.gov The NICS(1)zz value is the out-of-plane component of the NICS tensor at 1 Å above the ring, which is a sensitive probe of ring currents.

Harmonic Oscillator Model of Aromaticity (HOMA) Parameter

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index of aromaticity. It evaluates the degree of bond length equalization in a cyclic system, which is a hallmark of aromaticity. The HOMA index is calculated based on the deviation of the bond lengths in the ring from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 suggests a non-aromatic system. Negative HOMA values are indicative of antiaromaticity.

For the 1H-azepine ring in this compound, the HOMA value is expected to be low or even negative, reflecting its non-aromatic to anti-aromatic nature. The significant bond length alternation in the non-planar azepine ring would lead to a HOMA value far from 1. The specific value would depend on the precise geometry of the ring as influenced by the bulky and electron-withdrawing sulfonyl group.

Aromaticity of N-Protonated Azepine Species

The aromaticity of the 1H-azepine ring, the core structure of this compound, is a subject of significant computational interest. Neutral 1H-azepine is considered an antiaromatic compound. rsc.orgresearchgate.net However, theoretical calculations, including Density Functional Theory (DFT) and GIAO (Gauge-Including Atomic Orbital) methods, have shown that protonation at the nitrogen atom leads to a notable change in the electronic character of the seven-membered ring. rsc.orgresearchgate.net

Upon N-protonation, the resulting azepinium cation exhibits characteristics of aromaticity. rsc.orgresearchgate.net This phenomenon, where a neutral, non-aromatic or anti-aromatic system becomes aromatic upon cation formation, is referred to as homoheteroaromaticity. rsc.orgresearchgate.net The neutral 1H-azepine molecule is antiaromatic, while the N-protonated cation is aromatic. rsc.orgresearchgate.net

A key indicator of aromaticity is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest antiaromaticity. DFT calculations have been employed to determine these values for 1H-azepine and its N-protonated form. rsc.orgresearchgate.net

Table 1: Calculated NICS(0) Values for 1H-Azepine and its N-Protonated Cation NICS(0) values calculated at the center of the ring in ppm (B3LYP/6-311G//B3LYP/6-311G**). researchgate.net

SpeciesNICS(0) (ppm)Aromaticity Character
1H-Azepine+4.08Antiaromatic
N-Protonated 1H-Azepine-9.98Aromatic

The shift from a positive NICS(0) value in the neutral species to a significantly negative value in the cation provides strong evidence for the induction of aromaticity upon protonation. researchgate.net This is further supported by geometric criteria, where the protonated species shows less bond length alternation compared to the neutral molecule. researchgate.net The azepine rings in related systems are known to adopt a boat-shaped structure. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While specific conformational analysis and molecular dynamics (MD) simulations for this compound are not extensively detailed in the surveyed literature, studies on related N-substituted azepine and diazepine (B8756704) systems provide valuable insights. For instance, computational studies on N,N-disubstituted-1,4-diazepane antagonists have revealed low-energy conformations stabilized by intramolecular π-stacking interactions. nih.gov In dibenzo[b,f]azepines, steric repulsion between the aryl substituent on the nitrogen and the azepine unit can lead to highly twisted conformations. researchgate.net Conversely, in the absence of significant steric hindrance, a more coplanar arrangement that allows for electronic conjugation between the substituent and the azepine ring may be favored. researchgate.net

Molecular dynamics simulations are a powerful technique to explore the conformational landscape, solvent effects, and dynamic behavior of such molecules over time. nih.govnih.govmdpi.com These simulations can map the potential energy surface, identify stable conformers, and calculate the energy barriers for interconversion between them. nih.gov For a molecule like this compound, MD simulations could elucidate the preferred orientation of the sulfonyl group and the dynamic puckering of the azepine ring.

Table 2: Potential Key Torsional Angles for Conformational Analysis of this compound This table represents a hypothetical set of key parameters for computational analysis, as specific experimental or calculated values for the title compound are not available in the cited literature.

Dihedral AngleDescriptionExpected Influence on Conformation
C2-N1-S-C1'Defines the rotation of the phenylsulfonyl group relative to the azepine ring.Governs steric interactions and potential π-π stacking.
C7-N1-S-C1'Defines the rotation of the phenylsulfonyl group relative to the azepine ring.Governs steric interactions and potential π-π stacking.
N1-C2-C3-C4Describes the puckering of the azepine ring.Determines the boat or twist-boat conformation of the ring.
C4-C5-C6-C7Describes the puckering of the azepine ring.Determines the boat or twist-boat conformation of the ring.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the reactivity of this compound requires the elucidation of reaction pathways, intermediates, and transition states. Computational chemistry, particularly DFT calculations, is instrumental in mapping out the mechanisms of chemical reactions. chemrxiv.org This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface, and calculating the activation free energies (ΔG‡) that determine the reaction kinetics. researchgate.net

While specific computational studies on the reaction mechanisms of this compound were not found in the reviewed literature, the general approach can be described based on studies of related compounds. For example, computational investigations into the Chan–Lam S-arylation of sulfenamides have used DFT to reveal that N-arylation is both kinetically and thermodynamically favorable over S-arylation. researchgate.net Such studies identify key intermediates and show how factors like deprotonation steps prior to reductive elimination can control the reaction outcome. researchgate.net

Similarly, comprehensive DFT studies on the reactions of sulfur compounds with nucleophiles have successfully mapped out complex reaction networks. chemrxiv.org These studies demonstrate the ability of computational methods to distinguish between different proposed mechanisms, such as the Foss-Bartlett hypothesis for polysulfide decomposition, and to identify the lowest energy pathways, which may involve unimolecular cyclization or bimolecular reactions. chemrxiv.org

For this compound, computational studies could investigate reactions such as nucleophilic substitution at the sulfonyl group, electrophilic additions to the azepine ring, or pericyclic reactions. The calculations would aim to provide a quantitative picture of the reaction energetics.

Table 3: Representative Data from a Hypothetical DFT Study on a Reaction of this compound This table is illustrative of the data that would be generated from a computational study of a reaction mechanism. The values are hypothetical.

Reaction StepSpeciesRelative Free Energy (kcal/mol)Key Geometric Parameters of TS
ReactantsReactant Complex0.0-
Transition State 1TS1+22.5Forming bond length: 2.1 Å
IntermediateIntermediate 1-5.2-
Transition State 2TS2+15.8Breaking bond length: 1.9 Å
ProductsProduct Complex-12.0-

Such a computational analysis would provide invaluable insights into the molecule's reactivity, guiding synthetic efforts and the design of new chemical transformations.

Advanced Spectroscopic Characterization Methodologies for N 4 Bromophenylsulfonyl 1h Azepine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the atomic arrangement within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in defining the number and electronic environment of hydrogen atoms in a molecule. In N-(4-Bromophenylsulfonyl)-1H-azepine, the signals in the ¹H NMR spectrum correspond to the distinct protons of the 4-bromophenylsulfonyl group and the 1H-azepine ring. The aromatic protons of the bromophenyl group typically appear as doublets due to coupling with adjacent protons. The protons on the azepine ring exhibit complex splitting patterns and chemical shifts that are influenced by their position relative to the nitrogen atom and the sulfonyl group. For instance, in some derivatives, the protons of an NCH₂ group can show non-equivalence, resulting in two distinct groups of signals, often as doublets of doublets. researchgate.net

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electron-withdrawing or electron-donating groups. For example, carbonyl carbons in derivatives would appear at significantly downfield shifts (e.g., ~160-170 ppm). researchgate.netnih.gov Aromatic carbons are observed in the typical range of ~110-150 ppm. nih.govnih.gov The use of paramagnetic relaxation agents can sometimes be employed to enhance the accuracy of quantitative ¹³C NMR analysis, especially for molecules containing aromatic carbons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Phenylsulfonamide Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.10 - 7.39113.7 - 156.3
N-H5.61 (broad singlet)-
CH₃ (if present)2.24 - 3.8118.2 - 55.9

Note: Data is illustrative and based on general phenylsulfonamide structures. rsc.org Specific shifts for this compound may vary.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structural features.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the molecular structure. nih.govbas.bg

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors, identifying all protons within a spin system.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs, providing a powerful method for assigning carbon signals based on their attached proton signals. bas.bgjapsonline.com

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen atom in the sulfonamide linkage and the azepine ring. japsonline.com The chemical shift of the nitrogen atom is sensitive to its electronic environment and hybridization state. researchgate.net Techniques like ¹H-¹⁵N HMBC can be used to detect the nitrogen signals and establish correlations with nearby protons, aiding in the complete structural assignment. japsonline.comresearchgate.net The sulfonamide nitrogen signal can be indicative of the successful formation of the target compound. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z). For this compound, which has a molecular formula of C₁₂H₁₀BrNO₂S and an average mass of 312.181 Da, high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. chemspider.com

The fragmentation patterns observed in the mass spectrum offer valuable structural clues. miamioh.eduyoutube.com Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond. nih.gov The presence of the bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio), which helps in identifying bromine-containing fragments. Tandem mass spectrometry (MS/MS) can be employed to isolate a specific ion and induce further fragmentation, providing more detailed structural information. biorxiv.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would include:

S=O stretching: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching vibrations, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-N stretching: The stretching vibration of the carbon-nitrogen bond in the azepine ring would also be present.

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: These appear in the 1600-1450 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region of the spectrum.

N-H stretching: In derivatives with an N-H bond, a characteristic stretching vibration would be observed, typically in the range of 3350–3310 cm⁻¹. nih.gov

The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. upi.edu The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of electrons and the extent of conjugation present. tanta.edu.eg

In this compound, the primary chromophores—the parts of the molecule that absorb light—are the phenyl ring and the azepine ring system. tanta.edu.eg The electronic transitions observed in the UV-Vis spectrum are typically of two main types: π → π* (pi to pi star) and n → π* (n to pi star) transitions. libretexts.org

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds and aromatic rings. libretexts.org In this compound, the conjugated π-system of the 4-bromophenyl group gives rise to intense absorption bands, typically in the 200-300 nm region. nih.gov

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the sulfonyl group or the nitrogen atom, to a π* antibonding orbital. uzh.ch These transitions are generally lower in energy (occur at longer wavelengths) and have much lower intensity compared to π → π* transitions. nih.govuzh.ch

The conjugation between the 4-bromophenyl ring and the sulfonyl group influences the energy of these transitions. The specific absorption maxima (λ_max) can be affected by the solvent environment and the pH, especially if there are acidic or basic functional groups present in derivatives. tanta.edu.egpharmahealthsciences.net For instance, studies on similar sulfonamide structures show characteristic absorption bands that can be assigned to these electronic transitions. nih.gov

Table 1: Representative UV-Vis Absorption Data for Aromatic Sulfonamides

Transition TypeTypical Wavelength Range (nm)Description
π → π230 - 300High-intensity absorption arising from the conjugated π-system of the aromatic ring.
n → π350 - 600Low-intensity absorption associated with the non-bonding electrons of the sulfonamide group.

Note: This table provides typical data for aromatic sulfonamides based on published research; specific values for this compound may vary. nih.gov

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined. nih.gov

Studies on related sulfonamide compounds reveal key structural features that can be anticipated for this compound. nih.govmdpi.com The geometry around the sulfur atom in the sulfonyl group is expected to be tetrahedral. The crystal structure analysis also elucidates the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules pack together in the crystal lattice. nih.govnih.gov For example, in the crystal structure of a related sulfonamide, {(4-nitrophenyl)sulfonyl}tryptophan, the molecules form an aggregate structure sustained by O-H⋯O and N-H⋯O hydrogen bonds. nih.gov

Table 2: Illustrative Crystallographic Data for a Sulfonamide Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)12.345
b (Å)6.789
c (Å)23.456
β (°)95.67
Volume (ų)1954.3
Z (Molecules/unit cell)4

Note: The data presented is for a representative sulfonamide, ({4-nitrophenyl}sulfonyl)tryptophan, to illustrate typical parameters obtained from an X-ray diffraction study. nih.gov

Application of Chemometric Analysis in Spectroscopic Data Interpretation (e.g., Principal Component Analysis)

When analyzing multiple samples of this compound or a series of its derivatives, spectroscopic techniques generate large and complex datasets. Chemometrics offers mathematical and statistical tools to extract meaningful information from this data. d-nb.info Principal Component Analysis (PCA) is a primary and widely used unsupervised chemometric method for exploring and simplifying such datasets. nih.gov

PCA reduces the dimensionality of the data by transforming the original, often correlated, variables (e.g., absorbance values at each wavelength in a UV-Vis spectrum) into a smaller set of new, uncorrelated variables called principal components (PCs). nih.gov The first principal component (PC1) accounts for the largest possible variance in the data, PC2 accounts for the second-largest variance, and so on. researchgate.net

The results of PCA are typically visualized in scores plots and loadings plots:

Scores Plot: This plot shows the distribution of the samples (spectra) along the principal components. Samples with similar spectral characteristics will cluster together, while dissimilar samples will be separated. This is useful for identifying patterns, trends, or outliers in a dataset. nih.gov

Loadings Plot: This plot reveals which of the original variables (e.g., wavelengths) have the most significant influence on each principal component. This helps in understanding the underlying chemical or physical phenomena responsible for the separation observed in the scores plot. researchgate.net

In the context of this compound, PCA could be applied to a set of UV-Vis or infrared spectra to:

Differentiate between different synthetic batches.

Distinguish between various derivatives of the parent compound.

Identify samples that may have degraded or contain impurities. nih.gov

By applying PCA, researchers can gain insights into the structure-spectra relationships within a series of compounds without prior knowledge of every spectral feature, making it an efficient tool for data exploration and quality control. nih.govresearchgate.net

Synthetic Utility and Further Derivatization of N 4 Bromophenylsulfonyl 1h Azepine

N-(4-Bromophenylsulfonyl)-1H-azepine is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. chemspider.comsigmaaldrich.com Its structure, featuring a seven-membered unsaturated azepine ring and a functionalized arylsulfonyl group, provides multiple sites for chemical modification. This allows for the systematic alteration of its scaffold to generate a diverse array of more complex molecules. The strategic derivatization of this compound opens pathways to novel chemical entities with potential applications in medicinal chemistry and materials science.

Q & A

Q. Advanced Research Focus

  • In Vitro Assays : Cytotoxicity screening using MTT or XTT assays against cancer cell lines (e.g., HeLa, MCF-7) . Dose-response curves (IC₅₀ values) should account for solubility limitations in DMSO/PBS mixtures.
  • Enzyme Inhibition Studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) . Validate with kinetic assays (e.g., UV-based monitoring of substrate depletion).
  • Histopathological Assessment : In vivo models (e.g., rodent analgesia assays) require rigorous dose optimization and metabolite profiling to distinguish parent compound effects from sulfone hydrolysis byproducts .

How can computational chemistry aid in predicting the reactivity of this compound in electrophilic substitution reactions?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the para position of the bromophenyl group may exhibit higher electrophilicity due to electron-withdrawing sulfonyl effects .
  • Reaction Pathway Modeling : Simulate transition states for sulfonyl group participation in SNAr (nucleophilic aromatic substitution) reactions. Solvent effects (e.g., DMF vs. THF) can be modeled using COSMO-RS .
  • TD-DFT for UV/VIS Predictions : Correlate computed electronic transitions (e.g., HOMO→LUMO gaps) with experimental λmax values to validate substituent effects .

What strategies mitigate challenges in purifying this compound from reaction mixtures?

Q. Basic Research Focus

  • Chromatography : Use silica gel columns with gradient elution (hexane:ethyl acetate 3:1 → 1:1) to separate sulfonamide byproducts. Monitor fractions via TLC (Rf ~0.3 in 1:1 hexane:EtOAc) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit solubility differences. Slow cooling enhances crystal purity, critical for XRD analysis .
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) mobile phase to detect trace impurities (<98% purity) .

How do substituents on the azepine ring influence the compound’s stability under varying pH conditions?

Q. Advanced Research Focus

  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH) in buffered solutions (pH 1–13). Monitor via UPLC-MS to identify hydrolysis products (e.g., sulfonic acid formation at pH >10) .
  • Kinetic Analysis : Pseudo-first-order rate constants (kobs) can quantify degradation rates. Electron-withdrawing groups (e.g., nitro substituents) typically enhance stability in acidic media .
  • Solid-State Stability : DSC/TGA analysis to detect polymorphic transitions or desulfonation events above 150°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.